molecular formula C24H19ClFN3O B11408177 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11408177
M. Wt: 419.9 g/mol
InChI Key: NDJIVMOJZJTTSK-UHFFFAOYSA-N
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Description

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and fluorophenyl groups. The final step involves the formation of the pyrrolidinone ring. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind with high affinity to various biological targets, which can modulate their activity and lead to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both the benzimidazole core and the pyrrolidinone ring provides a unique scaffold that can interact with a wide range of biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C24H19ClFN3O

Molecular Weight

419.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H19ClFN3O/c25-18-5-3-4-16(12-18)14-29-22-7-2-1-6-21(22)27-24(29)17-13-23(30)28(15-17)20-10-8-19(26)9-11-20/h1-12,17H,13-15H2

InChI Key

NDJIVMOJZJTTSK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl

Origin of Product

United States

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